molecular formula C9H9N3O2 B2911542 Ethyl imidazo[1,2-B]pyridazine-3-carboxylate CAS No. 1420623-75-1

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B2911542
CAS No.: 1420623-75-1
M. Wt: 191.19
InChI Key: VXKOJJIHJFBXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is a bicyclic heteroaromatic compound featuring fused imidazole and pyridazine rings, where the imidazole shares one nitrogen atom with the pyridazine ring (Fig. 1). This scaffold is synthesized via condensation reactions using haloacetyl derivatives (e.g., ethyl 2-chloroacetoacetate) with substituted pyridazines under reflux conditions. Key derivatives include halogenated and alkyl-substituted variants (e.g., 6-chloro and 2-methyl groups).

Properties

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOJJIHJFBXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . This method provides a simple and practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring fused imidazole and pyridazine structures with an ethyl ester functional group at the carboxylate position. It is a molecule of interest in medicinal chemistry and organic synthesis because of its diverse biological activities and synthetic versatility.

Scientific Research Applications

Organic Chemistry: this compound serves as a versatile scaffold in organic synthesis. It is designed and synthesized for use in drug development. The structure of the synthesized compound can be characterized by 1H NMR, 13C NMR, FTIR, and MS. A convenient two-step, one-pot synthesis has been reported to simplify the process and improve yield efficiency.

Biochemistry: Imidazo[1,2-B]pyridazine derivatives exhibit different biological activities and pharmacological properties, including antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity, as well as acting as acetylcholinesterase inhibitors. The biological activity of these compounds is evaluated in vitro.

Drug Development: Derivatives of this compound are explored as potential pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Novel imidazo[1,2-b]pyridazine derivatives are used in the treatment of conditions where targeting the JAK pathway or inhibiting JAK kinases can be therapeutically useful . These compounds can act as simultaneous potent JAK1, JAK2, and JAK3 inhibitors .

Potential Therapeutic Applications :

  • Neoplastic diseases: leukemia, lymphomas, solid tumors
  • Transplant rejection: bone marrow transplant applications (e.g., graft-versus-host disease)
  • Autoimmune diseases: diabetes, multiple sclerosis, rheumatoid arthritis
  • Eye diseases: dry eye, glaucoma, uveitis, diabetic retinopathy, allergic conjunctivitis, or age-related macular degeneration
  • Skin inflammatory diseases: atopic dermatitis or psoriasis

Anti-TB Activity: Imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-B]pyridazine derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Core Structural Differences

The imidazo[1,2-b]pyridazine system differs from related bicyclic scaffolds in nitrogen atom positioning and ring fusion (Table 1):

Compound Ring Fusion Pattern Nitrogen Configuration Key Substituents
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate Imidazole fused at [1,2-b] of pyridazine 3 N atoms (1 shared, 2 in pyridazine) Ethyl ester at C3
Imidazo[1,2-a]pyridine-3-carboxylate Imidazole fused at [1,2-a] of pyridine 2 N atoms (1 in each ring) Ethyl ester at C3
Imidazo[4,5-c]pyridazine Imidazole fused at [4,5-c] of pyridazine 4 N atoms (2 in each ring) Less explored; limited substituents
Imidazo[4,5-d]pyridazine Imidazole fused at [4,5-d] of pyridazine 4 N atoms (2 in each ring) Rare in literature

Key Insight : Imidazo[1,2-b]pyridazine derivatives exhibit greater synthetic versatility and pharmacological exploration compared to imidazo[4,5-c/d]pyridazines due to easier functionalization at C3 and C6 positions.

Pharmacological Activities

Compound Reported Bioactivity Target/Mechanism Reference
This compound Antituberculosis (MIC: 0.5–2 µg/mL) Mycobacterial membrane disruption
Imidazo[1,2-a]pyridine-3-carboxylate Anticancer, kinase inhibition ATP-binding pocket interference
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Antibacterial (Gram-positive) DNA gyrase inhibition

Gap : Imidazo[1,2-b]pyridazine-3-carboxylates lack extensive in vivo data compared to imidazo[1,2-a]pyridine analogues, which are advanced to preclinical trials.

Physicochemical Properties

Compound logP Water Solubility (mg/mL) Thermal Stability (°C)
This compound 1.92 0.45 Stable up to 150
Ethyl 6-chloro derivative 2.31 0.18 Stable up to 160
Imidazo[1,2-a]pyridine-3-carboxylate 1.78 0.62 Stable up to 140

Halogenation (e.g., Cl at C6) increases lipophilicity but reduces solubility, impacting bioavailability.

Biological Activity

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bicyclic structure that integrates an imidazole ring with a pyridazine ring, has garnered attention due to its pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Composition

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : Approximately 179.19 g/mol
  • Structural Features : The compound contains an ethyl ester functional group at the carboxylate position, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes. A notable method includes a convenient two-step one-pot synthesis that simplifies production and enhances yield efficiency.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-B]pyridazine, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance:

  • In vitro studies have shown that this compound inhibits specific kinases involved in cancer progression while maintaining lower toxicity profiles compared to traditional chemotherapeutics.

Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. It interacts with critical inflammatory pathways, particularly targeting interleukin-17A (IL-17A), which plays a significant role in chronic inflammation:

  • Mechanism of Action : The compound affects the IL-23/IL-17 axis, leading to reduced inflammation and potential therapeutic effects in conditions such as psoriasis and other autoimmune diseases.

Antiparasitic Activity

The compound has also shown promising results against parasitic infections. In exploratory toxicology studies involving derivatives of imidazo[1,2-a]pyridine (which share structural similarities), significant antiparasitic activity was observed against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis .

Summary of Biological Activities

Biological ActivityEffectivenessReferences
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryReduces IL-17A levels; potential treatment for autoimmune diseases
AntiparasiticEffective against resistant strains of parasites

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the anticancer efficacy of various imidazo[1,2-B]pyridazine derivatives. This compound was found to significantly inhibit the growth of multiple cancer cell lines with IC50 values comparable to established chemotherapy agents. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines in vitro. The study demonstrated that treatment with this compound led to a marked reduction in IL-6 and TNF-alpha levels in cultured macrophages, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. Table 1. Optimized Pd-Catalyzed Arylation Conditions

Aryl BromideSolventCatalyst LoadingYield (%)Reference
4-BromoanisoleDMA0.05 mol% Pd79
Ethyl 4-bromobenzoatePentan-1-ol0.05 mol% Pd91
4-NitrobenzeneSolvent-free0.05 mol% Pd51

Q. Table 2. Key NMR Data for Derivatives

Compound1H^1H NMR (δ, ppm)13C^13C NMR (δ, ppm)
Ethyl 6-cyclohexyl derivative1.35 (t, -OCH₂CH₃), 8.75 (dd, H6)161.1 (C=O), 126.4 (aromatic)
C3-Arylated derivative8.49 (s, H2), 7.42 (dd, H7)165.4 (ester), 144.5 (C3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.